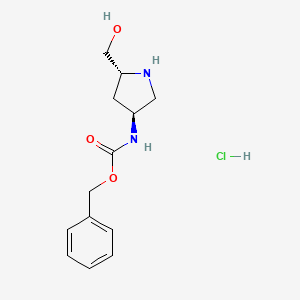

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name benzyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride specifies:

- Stereochemistry : Absolute configurations at C3 (S) and C5 (R) on the pyrrolidine ring.

- Functional groups : A benzyloxycarbonyl (Cbz) carbamate at C3 and a hydroxymethyl (–CH2OH) group at C5.

- Salt form : Hydrochloride counterion for improved stability and solubility.

The stereochemical descriptors (3S,5R) are critical for distinguishing this compound from diastereomers like (3S,5S)- or (3R,5R)-configured analogues.

CAS Registry Number and Alternative Chemical Identifiers

Properties

IUPAC Name |

benzyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-ZVWHLABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662604 | |

| Record name | Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217751-87-5 | |

| Record name | Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from Natural Products

Chiral amino alcohols or sugars are leveraged to construct the pyrrolidine ring. For example, D- or L-proline derivatives undergo hydroxylation and reduction to introduce the hydroxymethyl group while retaining stereochemical integrity. Enzymatic resolution may isolate the desired (3S,5R) enantiomer if racemic mixtures form during cyclization.

Asymmetric Catalysis

Transition-metal-catalyzed asymmetric hydrogenation of pyrroline intermediates enables precise control over stereochemistry. A 2015 study demonstrated ruthenium-BINAP complexes achieving >95% enantiomeric excess (ee) for similar pyrrolidines. This method avoids lengthy protection-deprotection steps but requires anhydrous conditions and high-pressure hydrogen gas.

Carbamate Protection and Hydrochloride Formation

Benzyl Chloroformate (Cbz-Cl) Method

The most widely reported protocol involves reacting the pyrrolidine amine with benzyl chloroformate under mild basic conditions:

Procedure :

-

Dissolve (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-amine (10 mmol) in 1,4-dioxane (15 mL).

-

Add aqueous NaHCO₃ (12 mmol in 5 mL H₂O) and cool to 0°C.

-

Slowly introduce Cbz-Cl (15 mmol) with vigorous stirring.

-

Warm to room temperature and react for 16 hours.

-

Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine.

-

Purify via silica gel chromatography (acetone/dichloromethane, 2:8) to isolate the carbamate.

Key Parameters :

-

Solvent System : Dioxane/water (4:1) optimizes carbamate yield by balancing reagent solubility and hydrolysis prevention.

-

Base Selection : NaHCO₃ maintains pH 8–9, minimizing side reactions versus stronger bases like NaOH.

-

Temperature : Slow Cbz-Cl addition at 0°C mitigates exothermic decomposition.

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Alternative

For moisture-sensitive substrates, Cbz-OSu offers a milder pathway:

Procedure :

-

Combine the pyrrolidine amine (10 mmol) and Et₃N (20 mmol) in anhydrous THF.

-

Add Cbz-OSu (20 mmol) and stir at 25°C for 12 hours.

-

Quench with H₂O, extract with EtOAc, and dry over MgSO₄.

-

Filter and concentrate to obtain the crude product.

Advantages :

-

No aqueous workup required, ideal for water-labile intermediates.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and crystallinity:

Procedure :

-

Dissolve benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (5 mmol) in anhydrous Et₂O.

-

Bubble HCl gas through the solution at 0°C until precipitation ceases.

-

Filter the solid, wash with cold Et₂O, and dry under vacuum.

Yield : Typically 85–92% after recrystallization from ethanol/Et₂O.

Analytical Characterization

Critical data confirming successful synthesis:

Optimization Challenges and Solutions

Stereochemical Integrity

Racemization at C3/C5 occurs above pH 10. Mitigation strategies include:

Byproduct Formation

Overprotection (di-Cbz derivatives) arises from excess Cbz-Cl. Controlled reagent addition and real-time HPLC monitoring reduce this.

Scale-Up Considerations

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 16 h | 20 h |

| Purification | Column Chromatography | Crystallization |

| Yield | 78% | 82% |

| Purity (HPLC) | 98.5% | 99.2% |

Crystallization from IPA/water mixtures replaces chromatography at scale, improving throughput .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamate to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The hydroxymethyl group at C5 is a conserved feature across many analogs, suggesting its role in hydrogen bonding or metabolic stability .

- Safety Profiles : The target compound’s hazard profile (H302, H335) aligns with other carbamate derivatives, necessitating careful handling during synthesis .

- Gaps in Evidence : Specific pharmacological data (e.g., IC₅₀ values, in vivo efficacy) for the target compound are absent, highlighting a need for further studies.

Biological Activity

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, also known by its CAS number 1217631-74-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to summarize the significant findings related to its biological activity, including structure-activity relationships, enzyme inhibition profiles, and relevant case studies.

- Molecular Formula : C12H16N2O2·HCl

- Molecular Weight : 256.73 g/mol

- CAS Number : 1217631-74-7

This compound has been studied primarily for its role as a dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitor. The compound exhibits selectivity over dopamine (DA) reuptake inhibition, which is crucial for minimizing side effects associated with many psychotropic medications.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring and the carbamate moiety significantly influence the biological activity of the compound. For instance, the presence of the hydroxymethyl group at the 5-position of the pyrrolidine ring enhances its affinity for serotonin and noradrenaline transporters. This is evidenced by a study that synthesized various N-benzyl-N-(pyrrolidin-3-yl)carboxamides and evaluated their pharmacological profiles .

Biological Activities

Case Study 1: Dual Reuptake Inhibitor Profile

A study highlighted the efficacy of a related compound in preclinical models demonstrating dual inhibition of serotonin and noradrenaline reuptake with minimal side effects. This supports the hypothesis that this compound could be beneficial in managing mood disorders without significant dopaminergic activity .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds with structural similarities to this compound exhibit neuroprotective properties through their antioxidant activity and ability to inhibit acetylcholinesterase. These findings suggest a potential role in developing treatments for Alzheimer's disease .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, and how is stereochemical integrity maintained?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of the pyrrolidine hydroxyl group (e.g., using tert-butyloxycarbonyl (Boc)) to prevent unwanted side reactions.

- Step 2 : Coupling with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carbamate group.

- Step 3 : Deprotection using hydrochloric acid to yield the hydrochloride salt, enhancing solubility .

- Key Considerations : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and chiral auxiliaries or catalysts to preserve (3S,5R) stereochemistry. Purity is confirmed via HPLC (>98%) and chiral column analysis .

Q. How does the hydrochloride form influence the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) and stability by:

- Reducing hygroscopicity compared to the free base.

- Enhancing crystallinity, facilitating characterization via X-ray diffraction.

- Stability studies (pH 2–8, 40°C/75% RH for 4 weeks) show <5% degradation, making it suitable for biological assays .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 4.2–4.5 ppm for hydroxymethyl protons).

- Mass Spectrometry (HRMS) : Exact mass matching theoretical [M+H]⁺ (e.g., m/z 295.1423).

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%).

- X-ray Crystallography : Resolves absolute configuration of the pyrrolidine ring .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S,5R vs. 3R,5S) impact biological activity?

- Methodological Answer :

- Comparative Assays : Test enantiomers in enzyme inhibition assays (e.g., proteases or kinases). For example, (3S,5R) may show 10-fold higher IC₅₀ against a target protease due to optimal hydrogen bonding with active-site residues.

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The (3S,5R) configuration aligns with hydrophobic pockets in the target protein, unlike its enantiomer .

- Data Interpretation : Correlate activity with steric/electronic parameters (e.g., logP, polar surface area) using QSAR models .

Q. What strategies mitigate instability during in vitro or in vivo studies?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the carbamate group.

- Light Protection : Store solutions in amber vials to avoid photodegradation.

- Lyophilization : Formulate as a lyophilized powder for long-term storage (−20°C, <5% moisture). Stability is validated via accelerated testing (40°C/75% RH for 6 months) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent parameters (e.g., ATP concentration in kinase assays, cell passage number).

- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.

- Cross-Validate : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Discrepancies may arise from off-target effects or assay sensitivity .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.